Product packaging for 5-(4-Chlorophenoxy)-2(1H)pyrimidinone(Cat. No.:CAS No. 41964-02-7)

5-(4-Chlorophenoxy)-2(1H)pyrimidinone

Cat. No.: B12008948
CAS No.: 41964-02-7
M. Wt: 222.63 g/mol
InChI Key: QDMLLRTTXHNIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(4-Chlorophenoxy)-2(1H)pyrimidinone is a chemical compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 g/mol . As a pyrimidinone derivative, this compound is of significant interest in medicinal and organic chemistry research. Pyrimidinone derivatives are extensively studied for their role as serine protease inhibitors, which are crucial in developing treatments for conditions like thrombotic disorders . The structure features a chlorophenoxy substituent, a modification common in pharmaceutical research aimed at optimizing the biological activity and physicochemical properties of lead compounds. Researchers utilize this and similar pyrimidinone derivatives as key intermediates or building blocks in synthesizing more complex molecules for preclinical studies . The precise mechanism of action for this specific compound is a subject of ongoing investigation, but related analogues are known to function by targeting and inhibiting specific enzymes involved in disease pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClN2O2 B12008948 5-(4-Chlorophenoxy)-2(1H)pyrimidinone CAS No. 41964-02-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41964-02-7

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

5-(4-chlorophenoxy)-1H-pyrimidin-2-one

InChI

InChI=1S/C10H7ClN2O2/c11-7-1-3-8(4-2-7)15-9-5-12-10(14)13-6-9/h1-6H,(H,12,13,14)

InChI Key

QDMLLRTTXHNIOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CNC(=O)N=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 4 Chlorophenoxy 2 1h Pyrimidinone and Its Analogs

Established Synthetic Routes for 5-(4-Chlorophenoxy)-2(1H)pyrimidinone

The synthesis of this compound is typically achieved through a multi-step process that involves the initial formation of a functionalized pyrimidinone ring followed by the introduction of the 4-chlorophenoxy group, or vice-versa. The key steps are the construction of the heterocyclic system and the formation of the ether linkage.

The formation of the 2(1H)-pyrimidinone ring is a foundational step in the synthesis of the target compound and its analogs. A common and effective strategy involves the cyclocondensation of a three-carbon difunctional component with a urea or urea-like molecule (an N-C-N fragment). nih.gov This approach allows for the direct installation of substituents at various positions on the pyrimidinone ring.

For the synthesis of a suitable precursor to this compound, a key intermediate is a 5-halopyrimidinone, such as 5-bromo-2(1H)-pyrimidinone. This intermediate can be synthesized through the reaction of 2-bromomalonaldehyde with urea. The aldehyde groups of 2-bromomalonaldehyde react with the amine groups of urea, followed by cyclization and dehydration, to form the 5-brominated pyrimidinone ring. This method is advantageous as it directly places a reactive halogen at the C5-position, which is ideal for subsequent substitution reactions.

A general scheme for this approach is presented below:

Reactant 1Reactant 2Key ConditionsProduct
2-BromomalonaldehydeUreaAcid or base catalysis, heating5-Bromo-2(1H)-pyrimidinone

This method provides a reliable pathway to the key 5-bromopyrimidinone intermediate, which serves as the scaffold for the next synthetic step.

With a 5-halopyrimidinone precursor in hand, the 4-chlorophenoxy group is introduced via a nucleophilic aromatic substitution reaction. The most prominent method for this transformation is the Ullmann condensation. mdpi.com This classic, copper-catalyzed reaction is highly effective for forming aryl ether bonds. organic-chemistry.org

In this reaction, 5-bromo-2(1H)-pyrimidinone is treated with 4-chlorophenol in the presence of a copper catalyst, often copper(I) iodide (CuI) or copper powder, and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The reaction is typically carried out at elevated temperatures in a high-boiling polar solvent like N,N-dimethylformamide (DMF) or nitrobenzene. mdpi.com The base deprotonates the phenol, forming the more nucleophilic phenoxide, which then displaces the bromide on the pyrimidinone ring with the aid of the copper catalyst.

The conditions for this C-O coupling reaction are summarized in the following table:

ReactantsCatalystBaseSolventConditions
5-Bromo-2(1H)-pyrimidinone, 4-ChlorophenolCuI or Cu powderK₂CO₃ or Cs₂CO₃DMFHigh temperature (e.g., 120-200°C)

The Ullmann reaction is a robust and widely used method for synthesizing diaryl ethers and is well-suited for the final step in the preparation of this compound.

Purification Techniques Employed in Phenoxypyrimidinone Synthesis, including Recrystallization Protocols

The purification of the final product, this compound, and its analogs is crucial for removing unreacted starting materials, catalyst residues, and byproducts. Recrystallization is a widely documented and effective technique for achieving high purity of phenoxypyrimidinone compounds.

The choice of solvent is critical and depends on the solubility profile of the compound. A specific protocol for the purification of this compound involves using a mixed solvent system of 50% acetic acid and 50% benzene (B151609). For related phenoxypyrimidinone analogs, such as Tolimidone, ethanol has been successfully employed as a recrystallization solvent. A systematic screening of solvents can yield optimal purification results, with polar organic solvents often being effective.

Commonly used recrystallization solvents for phenoxypyrimidinones are listed below:

CompoundSolvent(s)Notes
This compound50% Acetic Acid / 50% BenzeneSpecific documented protocol.
Tolimidone (analog)EthanolEffective for purifying the sodium salt precursor and the final product.
General PhenoxypyrimidinonesMethanol, Acetone, Acetonitrile, TetrahydrofuranCan be used to achieve high purity levels by systematically screening conditions.

In addition to recrystallization, column chromatography using silica gel or alumina can be employed as an alternative or supplementary purification step, particularly for removing impurities with similar solubility characteristics.

Design and Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound allows for the exploration of structure-activity relationships. Modifications can be strategically made to either the pyrimidinone core or the pendant phenoxy group.

The 2(1H)-pyrimidinone ring contains N-H groups at the N1 and N3 positions, which are amenable to substitution reactions such as alkylation and acylation. These modifications can alter the compound's physicochemical properties.

N-Alkylation: The introduction of alkyl groups on the nitrogen atoms of the pyrimidinone ring can be achieved by reacting this compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base. A non-nucleophilic base like potassium carbonate or sodium hydride in a polar aprotic solvent such as DMF is typically used to deprotonate the nitrogen, facilitating its reaction with the electrophilic alkylating agent.

N-Acylation: Acyl groups can be introduced by reacting the parent compound with an acyl chloride or anhydride in the presence of a base like triethylamine or pyridine. This reaction yields N-acylpyrimidinone derivatives.

A summary of these modification strategies is provided below:

Reaction TypeReagentsTypical BaseProduct Class
N-AlkylationAlkyl Halide (R-X)K₂CO₃, NaHN-Alkyl-5-(4-chlorophenoxy)-2(1H)pyrimidinone
N-AcylationAcyl Chloride (RCOCl)Triethylamine, PyridineN-Acyl-5-(4-chlorophenoxy)-2(1H)pyrimidinone

Modifying the phenoxy group is most efficiently accomplished by introducing diversity before the final C-O bond formation. Instead of attempting to substitute the 4-chlorophenoxy ring on the final molecule, a more versatile approach is to use a variety of substituted phenols in the Ullmann condensation with the 5-bromo-2(1H)-pyrimidinone intermediate.

This strategy allows for the synthesis of a wide array of analogs with different substituents on the phenyl ring. The Ullmann reaction is generally tolerant of various functional groups on the phenol, including both electron-donating (e.g., alkyl, alkoxy) and electron-withdrawing (e.g., nitro, cyano) groups. This enables the creation of a library of 5-(substituted-phenoxy)-2(1H)pyrimidinone analogs.

The general reaction is as follows:

PrecursorVariable ReagentConditionsProduct Class
5-Bromo-2(1H)-pyrimidinoneSubstituted Phenol (Ar-OH)CuI, Base (e.g., Cs₂CO₃), DMF5-(Aryloxy)-2(1H)pyrimidinone Analogs

This approach provides a modular and efficient pathway to a diverse set of analogs for further study.

Formation of Fused Heterocyclic Systems Incorporating Pyrimidinone Moieties

The chemical reactivity of the 2(1H)pyrimidinone ring allows for the construction of various fused bicyclic and polycyclic systems. The embedded carbonyl group, adjacent nitrogen atoms, and the double bond within the ring serve as reactive sites for cyclization reactions, leading to a diverse array of annulated products.

Pyrrolopyrimidinone Derivatives

The fusion of a pyrrole ring to a pyrimidinone core results in pyrrolopyrimidinone derivatives, a class of compounds investigated for various therapeutic applications, including as kinase inhibitors. Several synthetic strategies have been developed to access this scaffold.

One common approach involves the construction of the pyrrole ring onto a pre-existing pyrimidinone. This can be achieved through reactions that form carbon-carbon and carbon-nitrogen bonds at adjacent positions on the pyrimidinone ring. For instance, the carbonyl group of the pyrimidinone can be transformed into an imine, which then serves as an electrophilic site for intramolecular cyclization. A study on tricyclic pyrrolo[2,3-d]pyrimidinones utilized an ipso-imination of the pyrimidinone carbonyl group, followed by a carbonyl-amine condensation to achieve the fused system.

Another versatile method involves condensing a substituted pyrimidine (B1678525), such as a 6-aminopyrimidine derivative, with a suitable three-carbon synthon. This strategy builds the pyrrole ring through cyclocondensation. While not starting from a 2(1H)pyrimidinone directly, it highlights a key route to the fused core structure. Furthermore, a facile synthesis of alicyclic fused pyrimidones can be achieved by reacting lactams with aminoacrylates in the presence of phosphorus oxychloride, demonstrating an alternative pathway where the pyrimidinone ring is formed in the final cyclization step.

Table 1: Synthesis of Representative Pyrrolopyrimidinone Derivatives

Starting MaterialsReagents and ConditionsProductYield (%)
Tricyclic pyrrolo[2,3-d]pyrimidinoneAromatic amines, 2-OMe-Py, Tf₂O, DCM, 0 °C to rt(E)-2-Aryl-N-aryl-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-imine45
Lactam, AminoacrylatePhosphorus oxychloride, 110 °C2-Aryl substituted tetrahydropyrrolo[1,2-a]pyrimidone55-80

This table presents generalized synthetic approaches towards pyrrolopyrimidinone scaffolds, illustrating the versatility of pyrimidine chemistry.

Thiazolopyrimidinone Derivatives

Thiazolopyrimidinones, which integrate a thiazole ring with the pyrimidinone framework, are of significant interest due to their structural similarity to purines, leading to applications as receptor antagonists and anticancer agents. researchgate.net

A primary synthetic route to the thiazolo[5,4-d]pyrimidine scaffold involves the reaction of a 2-aminothiole with an arylacetylchloride at high temperatures. This process yields thiazolo[5,4-d]pyrimidine-5,7-dihydroxy intermediates, which exist in tautomeric equilibrium with the dioxo (pyrimidinone) form. The oxo group at the 7-position, analogous to the 2-oxo group in the parent compound, can be subsequently functionalized. For example, chlorination using phosphorus oxychloride or a mixture of phosphorus pentachloride and phosphorus oxychloride converts the oxo group into a reactive chloro group, enabling nucleophilic substitution and the introduction of various amino side chains. researchgate.net

This multi-step sequence, starting from the formation of the fused core to its subsequent functionalization, allows for the creation of a diverse library of thiazolopyrimidinone derivatives.

Table 2: Key Transformations in the Synthesis of Thiazolopyrimidinone Analogs

PrecursorReagentsTransformationProduct
3-Substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro researchgate.netnih.govthiazolo[4,5-d]pyrimidin-7(6H)-onePCl₅, POCl₃, refluxChlorination of the C7-oxo group7-Chloro-3-substituted-5-(trifluoromethyl) researchgate.netnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione researchgate.net
7-Chloro-thiazolo[5,4-d]pyrimidine intermediateR⁵B(OH)₂, Tetrakis, Na₂CO₃, DME/H₂O, reflux or microwaveSuzuki coupling to introduce aryl/heteroaryl groups at C55-Substituted-7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine

This table highlights key chemical steps in the elaboration of the thiazolopyrimidinone core.

Furopyrimidinone Derivatives

The fusion of a furan ring to the pyrimidinone core yields furopyrimidinones, which have been explored as potential anticancer and antiviral agents. rsc.orgnih.gov The synthesis of the furo[2,3-d]pyrimidine scaffold can be achieved through several distinct strategies.

One prominent method involves building the pyrimidine ring onto a pre-functionalized furan. For example, a 2-amino-3-cyanofuran derivative can undergo thermal cyclocondensation with formic acid and acetic anhydride. tandfonline.com This reaction sequence first forms an intermediate which then cyclizes to afford the furo[2,3-d]pyrimidinone core. tandfonline.com This foundational scaffold can then be further modified, for instance, through Claisen-Schmidt condensation at an adjacent methyl group to introduce chalcone moieties. tandfonline.com

Alternatively, combinatorial approaches allow for the one-pot synthesis of furo[2,3-d]pyrimidinone libraries from 2-amino furans, providing mild and efficient access to these natural product-like heterocycles. nih.gov These methods underscore the modularity of synthetic design, allowing for the generation of diverse derivatives for biological screening. nih.govresearchgate.net

Table 3: Synthesis of a Furo[2,3-d]pyrimidinone Core

Starting MaterialReagents and ConditionsProductYield (%)
2-Amino-4-acetyl-5-methylfuran-3-carbonitrileFormic acid, Acetic anhydride, reflux (35 h)5-Acetyl-4,6-dimethylfuro[2,3-d]pyrimidin-2(1H)-one tandfonline.com74

This table details a specific example of building the pyrimidinone ring onto a furan precursor to form the fused heterocyclic system. tandfonline.com

Related Annulated Pyrimidinone Architectures

Beyond the pyrrole, thiazole, and furan-fused systems, the pyrimidinone scaffold can be annulated with a variety of other heterocyclic and carbocyclic rings, leading to a wide range of chemical architectures with diverse biological properties. These include pyrano[2,3-d]pyrimidines, pyrido[2,3-d]pyrimidines, and oxazolo[5,4-d]pyrimidines.

The synthesis of these systems often relies on multicomponent reactions that efficiently construct the complex molecular frameworks in a single step. For instance, pyrano[2,3-d]pyrimidines are frequently synthesized via a domino Knoevenagel-Michael addition mechanism, reacting an aldehyde, malononitrile, and a barbituric acid derivative. This approach is highlighted in several reviews as a proficient method for generating annulated pyrimidines. researchgate.net

Similarly, pyrido[2,3-d]pyrimidines can be synthesized through cyclocondensation reactions involving appropriately substituted 6-aminopyrimidines. The construction of oxazolo[5,4-d]pyrimidines often begins with a functionalized oxazole, onto which the pyrimidine ring is subsequently formed, demonstrating the versatility of building either ring first depending on the availability of starting materials.

One-Pot Reactions and Multi-Component Syntheses for Pyrimidinone Analogs

One-pot and multi-component reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of pyrimidinone analogs. These reactions combine two or more starting materials in a single reaction vessel to form a complex product in a sequential manner, avoiding the need for isolation of intermediates.

The Biginelli reaction is a classic example of an MCR used to produce dihydropyrimidinones. This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. Modern variations of this reaction employ green chemistry principles, such as using polyethylene glycol (PEG-400) as a recyclable solvent and catalyst, and utilizing microwave or ultrasonic irradiation to reduce reaction times and increase yields.

One-pot methodologies have also been developed for the synthesis of more complex pyrimidinone derivatives. For example, 4-pyrimidone-2-thioethers can be conveniently accessed in a one-pot procedure that utilizes a sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters. This method offers mild reaction conditions and good to excellent functional group tolerance. The development of such one-pot syntheses is crucial for the efficient and environmentally friendly production of diverse pyrimidinone-based compounds for chemical and biological research.

Table 4: Comparison of Methods for One-Pot Synthesis of Dihydropyrimidinones

MethodCatalyst/SolventTimeYield (%)
RefluxPEG-4002.5 - 3.5 h80 - 92
StirringPEG-4004 - 5 h75 - 88
Ultrasonic IrradiationPEG-40020 - 30 min85 - 95
Microwave IrradiationPEG-4002 - 3 min92 - 98

Data adapted from studies on efficient, PEG-400 mediated one-pot synthesis of pyrimidinone derivatives, demonstrating the significant advantages of microwave and ultrasonic methods.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. The analysis of 5-(4-Chlorophenoxy)-2(1H)pyrimidinone through ¹H, ¹³C, and two-dimensional NMR techniques offers an unambiguous assignment of its structure.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy provides information on the number of different types of protons and their immediate electronic environment. For this compound, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrimidinone and chlorophenoxy rings, as well as the N-H proton.

The aromatic protons on the 4-chlorophenoxy group typically appear as a set of doublets due to ortho- and meta-coupling, a characteristic AA'BB' system. The protons on the pyrimidinone ring will also exhibit specific chemical shifts and coupling patterns. The N-H proton of the pyrimidinone ring is often observed as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

Table 1: Hypothetical ¹H-NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~11.0br s-1HN-H
~8.0d~2.51HPyrimidinone-H
~7.8d~2.51HPyrimidinone-H
~7.4d~9.02HAr-H (ortho to Cl)
~7.1d~9.02HAr-H (meta to Cl)

Note: This table is based on expected values for similar structures and should be confirmed with experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The spectrum would feature signals for the carbonyl carbon (C=O) of the pyrimidinone ring at a characteristically downfield chemical shift. The carbon atoms of the aromatic rings will appear in the typical aromatic region, with their specific shifts influenced by the attached oxygen and chlorine atoms.

Table 2: Hypothetical ¹³C-NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~160C=O
~155Ar-C (C-O)
~150Pyrimidinone-C
~145Pyrimidinone-C
~130Ar-C (C-Cl)
~129Ar-CH
~120Ar-CH
~118Pyrimidinone-C

Note: This table is based on expected values for similar structures and should be confirmed with experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of the molecule, providing unequivocal confirmation of its molecular formula. The calculated exact mass for C₁₀H₇ClN₂O₂ would be compared to the experimentally determined value to confirm the identity of the compound. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Key expected absorptions include a strong band for the carbonyl (C=O) stretching of the pyrimidinone ring, typically in the region of 1650-1700 cm⁻¹. The N-H stretching vibration would appear as a broad band around 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-O-C ether linkage would show a characteristic stretching band, and the C-Cl bond would also have a specific absorption in the fingerprint region.

Table 3: Hypothetical IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-3400BroadN-H Stretch
~3100MediumAromatic C-H Stretch
1650-1700StrongC=O Stretch
1450-1600Medium-StrongAromatic C=C Stretch
~1250StrongAryl-O Stretch
~830StrongC-H out-of-plane bend (p-disubstituted)
~750StrongC-Cl Stretch

Note: This table is based on expected values for similar structures and should be confirmed with experimental data.

Biological Activity and Molecular Mechanisms of 5 4 Chlorophenoxy 2 1h Pyrimidinone and Its Derivatives in Vitro and Preclinical Studies

Modulation of Enzyme and Receptor Activity

The interaction of 5-(4-Chlorophenoxy)-2(1H)pyrimidinone derivatives with various enzymes and receptors is a key area of investigation, revealing their potential to modulate critical biological pathways.

Enzyme Inhibition Studies (e.g., Kinases, Phosphodiesterases, Cholinesterases)

Kinases, which are crucial regulators of cellular processes like growth, proliferation, and apoptosis, have been identified as a significant target for pyrimidine (B1678525) derivatives. ed.ac.uk Dysregulation of kinase activity is implicated in diseases such as cancer, making kinase inhibitors a vital area of drug discovery. ed.ac.uk

Research has shown that certain N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which are structurally related to the core compound of interest, are potent inhibitors of Aurora A and B kinases. nih.gov Specifically, the compound 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine demonstrated significant inhibitory activity with K(i) values of 8.0 and 9.2 nM for Aurora A and B, respectively. nih.gov This inhibition leads to flawed mitosis and subsequent cell death, highlighting the anticancer potential of these derivatives. nih.gov

Furthermore, the discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994) as a selective inhibitor of ERK1/2 kinases underscores the therapeutic promise of this chemical class. nih.gov ERK1/2 are key components of the RAS/RAF/MEK/ERK signaling pathway, which is often hyperactivated in various cancers. nih.gov

Another study identified a series of 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-one derivatives as potent inhibitors of mitogen-activated protein kinase (MAPK)-interacting kinase 2 (Mnk2). nih.gov The inhibition of Mnk2 by these compounds has been shown to reduce the levels of the anti-apoptotic protein Mcl-1 and promote apoptosis in acute myeloid leukemia cells. nih.gov

While specific studies on this compound's direct inhibition of phosphodiesterases and cholinesterases were not prominent in the reviewed literature, the broad inhibitory action of pyrimidine derivatives against various kinases suggests a promising avenue for future research into their effects on other enzyme systems.

Receptor Agonism or Antagonism (e.g., GABAA/benzodiazepine (B76468) receptor complex)

The γ-aminobutyric acid type A (GABA-A) receptor, a key player in mediating inhibitory neurotransmission in the central nervous system, is a known target for various therapeutic agents. nih.govwikipedia.org Antagonists of the GABA-A receptor can produce stimulant and convulsant effects. wikipedia.org

While direct studies on this compound's activity at the GABA-A receptor are not extensively detailed, the broader class of pyrimidine derivatives has been investigated for such interactions. For instance, afloqualone, a quinazolinone derivative, acts as an agonist at the β subtype of the GABA-A receptor. selleckchem.com Conversely, other compounds can act as antagonists. selleckchem.com The reliable induction of long-term potentiation in the dentate gyrus in vitro often requires the blockade of the GABA-A receptor, highlighting the importance of its antagonists in neuroscience research. nih.gov The development of photoactive antagonists based on the gabazine (B1674388) scaffold has provided new tools to study the function of GABA-A receptors in neuronal circuits. nih.gov These findings suggest that the this compound scaffold could potentially be modified to interact with the GABA-A receptor complex, though further specific research is required.

Anticancer and Antiproliferative Investigations in Cultured Cell Lines

A significant body of research has been dedicated to evaluating the anticancer and antiproliferative effects of this compound and its derivatives against a variety of human tumor cell lines.

Cytotoxic Effects Against Various Human Tumor Cell Lines (e.g., HeLa, MCF-7, A549, PC-3, HepG-2, HCT116)

Derivatives of the pyrimidine core structure have demonstrated notable cytotoxic effects across a range of cancer cell lines.

HeLa (Cervical Cancer): Studies have shown that pyrimidine derivatives can exhibit cytotoxic effects on HeLa cells. nih.govnih.gov For instance, some newly synthesized pyrimidine derivatives have shown inhibitory activity on the proliferation of HeLa cells. nih.gov However, the degree of cytotoxicity can vary, with one study noting that a particular compound showed only a 13% decrease in cell survival in HeLa cells, suggesting some selectivity. researchgate.net In some cases, high concentrations of certain anticancer drugs have similar cytotoxic effects on both HeLa and non-cancerous cells. jobiost.com

MCF-7 (Breast Cancer): The MCF-7 breast cancer cell line has been a frequent target for evaluating the efficacy of pyrimidine derivatives. Several studies have reported significant cytotoxic effects. nih.govonlinejbs.comonlinejbs.com For example, a bioactive nitro derivative of pyrimidine was found to have a dose-dependent cytotoxic effect on MCF-7 cells. onlinejbs.comonlinejbs.com Another study on thieno[2,3-d]pyrimidine (B153573) derivatives also demonstrated cytotoxicity against MCF-7 cells. researchgate.net Furthermore, some 5-arylthieno[2,3-d]pyrimidines have shown potent cytotoxicity against the MCF-7 cell line. nih.gov

A549 (Lung Cancer): The A549 human lung cancer cell line has also been used to test the anticancer potential of pyrimidine derivatives. nih.govwikipedia.orgnih.gov These cells, derived from human lung cancer tissue, serve as a model for studying lung cancer. wikipedia.org Research has shown that certain pyrimidine derivatives exhibit inhibitory activity against the proliferation of A549 cells. nih.gov Thieno[2,3-d]pyrimidine derivatives containing an isoxazole (B147169) moiety have demonstrated potent cytotoxicity against A549 cells, with one compound, 1e, showing an IC50 of 2.79 x 10⁻³ μM. researchgate.net

PC-3 (Prostate Cancer): Prostate cancer cell lines, such as PC-3, have been shown to be susceptible to pyrimidine derivatives. cjnmcpu.comnih.gov One study found that a specific compound, compound 5, reduced PC-3 cell colony formation and induced apoptosis in a dose-dependent manner. cjnmcpu.com Genistein, an isoflavone (B191592) with a structure that includes a chromen-4-one core, has also been shown to inhibit the growth of PC-3 cells. nih.gov

HepG-2 (Liver Cancer): The HepG-2 human liver cancer cell line has been utilized to investigate the cytotoxic effects of various compounds, including those with a pyrimidine scaffold. nih.govnih.gov Studies have shown that certain plant extracts containing phenolic and flavonoid compounds, which can include pyrimidine-like structures, exhibit potent cytotoxicity against HepG-2 cells. nih.gov

HCT116 (Colon Cancer): Thieno[2,3-d]pyrimidine derivatives have also been evaluated against the HCT116 colon cancer cell line, with some compounds showing significant cytotoxic activity. researchgate.net For example, compound 1e from this series displayed an IC50 of 6.69 x 10⁻³ μM against HCT116 cells. researchgate.net

Interactive Table of Cytotoxic Activity of Pyrimidine Derivatives

Cell LineCompound TypeObserved EffectIC50 ValueReference
HeLa Pyrimidine derivativeInhibition of proliferationNot specified nih.gov
MCF-7 Nitro derivative of pyrimidineDose-dependent cytotoxicityNot specified onlinejbs.comonlinejbs.com
MCF-7 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (compound 2)Antiproliferative4.3 ± 0.11 µg/mL nih.gov
A549 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine (1e)Cytotoxicity2.79 x 10⁻³ μM researchgate.net
PC-3 Pyrimidine derivative (compound 5)Reduced colony formation, induced apoptosisNot specified cjnmcpu.com
HepG-2 Plant extractsCytotoxicityIC50 <100 μg/mL nih.gov
HCT116 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine (1e)Cytotoxicity6.69 x 10⁻³ μM researchgate.net

Inhibition of Specific Cellular Pathways and Targets (e.g., EGFR)

Beyond general cytotoxicity, research has delved into the specific molecular mechanisms by which these compounds exert their anticancer effects. A key target that has been identified is the Epidermal Growth Factor Receptor (EGFR).

Some 5-arylthieno[2,3-d]pyrimidines have been investigated for their ability to inhibit the enzymatic activity of EGFR tyrosine kinase (EGFR-TK). nih.gov This inhibition is significant as EGFR is often overexpressed in various cancers and plays a crucial role in tumor growth and progression.

Furthermore, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to inhibit cell proliferation in colorectal cancer by suppressing the MEK/ERK signaling pathway. nih.gov This pathway is a downstream effector of EGFR signaling. The compound was shown to inhibit colony formation, migration, and invasion of HCT116 cells, as well as induce apoptosis and cell cycle arrest. nih.gov

Theoretical modeling studies have also suggested that pyrimidinone derivatives could interact with the X-linked inhibitor of apoptosis protein (XIAP), potentially inhibiting its biological activity and leading to a decrease in cancer cell survival. ccij-online.org

Antimicrobial Properties

In addition to their anticancer potential, pyrimidine derivatives have been explored for their antimicrobial properties. The pyrimidine ring is a constituent of various antibacterial and antifungal agents.

Studies have shown that pyrimidine derivatives can exhibit a broad spectrum of antimicrobial activity. nih.gov For instance, the hydrazone group, when incorporated into a pyrimidine structure, can confer significant antimicrobial activity. nih.gov

A study on pyrano[2,3-d]pyrimidinone derivatives revealed that some of these compounds possess superb antibacterial activities against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.91 to 7.81 μg/mL. researchgate.net One particular compound also showed potent activity against methicillin-resistant S. aureus (MRSA) with a MIC value of 3.91 μg/mL, and importantly, it demonstrated low cytotoxicity at this effective concentration. researchgate.net

While specific studies on the antimicrobial properties of this compound itself are not widely reported, the demonstrated efficacy of its structural analogues suggests that this compound and its derivatives warrant further investigation as potential antimicrobial agents.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains (e.g., S. aureus, P. aeruginosa, E. coli, Bacillus subtilis)

Derivatives of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class to which the subject compound belongs, have demonstrated notable antibacterial efficacy. In recent decades, a broad range of biological effects, including antibacterial activity, has been attributed to these pyrimidine derivatives. mdpi.com Studies have shown that synthetic DHPM analogues can be effective against both Gram-positive cocci and Gram-negative bacilli. nih.gov

One study investigating novel pyrimidinone-linked 1,2,3-triazole scaffolds found that the synthesized compounds exhibited significant antimicrobial activity against Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. amazonaws.com The activity was determined by measuring the zone of inhibition. amazonaws.com Structure-activity relationship (SAR) analysis from this research indicated that derivatives with substituents like NO2, Cl, and OMe at the meta-position of the benzene (B151609) ring showed the most potent antibacterial effects. amazonaws.com Another study on DHPM analogues showed activity against multiresistant bacterial isolates, with minimum inhibitory concentration (MIC) values for Gram-positive cocci ranging from 0.16–80 μg/ml. nih.gov

The following table presents data on the antibacterial activity of selected pyrimidinone derivatives.

Bacterial Strain Derivative Type Measurement Result
Staphylococcus aureusPyrimidinone-linked 1,2,3-triazoleZone of Inhibition17-18 mm
Escherichia coliPyrimidinone-linked 1,2,3-triazoleZone of InhibitionSignificant Activity
Pseudomonas aeruginosaPyrimidinone-linked 1,2,3-triazoleZone of InhibitionSignificant Activity
Gram-positive cocciDihydropyrimidinone analogueMIC0.16–80 µg/ml
Gram-negative bacilliDihydropyrimidinone analogueMIC23.2–80 µg/ml

Antifungal Activity

The pyrimidine core is an integral component of DNA and RNA and imparts diverse pharmacological properties, including fungicidal effects. nih.gov A variety of pyrimidine derivatives have been synthesized and tested for their in vitro antifungal activity against pathogenic fungi. For example, a series of pyrimidine analogues containing a furanose moiety was screened against several Candida species, including C. albicans, C. tropicalis, and C. glabrata. nih.gov Several of these compounds demonstrated moderate to good antifungal activity when compared against the standard drug fluconazole. nih.gov

Other related heterocyclic structures have also shown promise. Novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety exhibited obvious antifungal activities against various plant-pathogenic fungi, such as Botrytis cinerea and Pyricularia oryzae. frontiersin.org Similarly, certain thieno[2,3-d]pyrimidin-4-one derivatives have been reported to possess fungicidal activity. researchgate.net The mechanism of action for some antifungal agents involves the inhibition of key fungal enzymes like sterol 14α-demethylase (CYP51). researchgate.net

Anti-inflammatory Research

Pyrimidine derivatives are well-documented for their anti-inflammatory effects, which are often attributed to their ability to inhibit key inflammatory mediators. nih.govresearchgate.net These compounds have been shown to suppress the expression and activity of enzymes like cyclooxygenase (COX), particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins. nih.govnih.govrsc.org

Research into new pyrimidine derivatives has identified compounds with significant selective COX-2 inhibitory properties. nih.gov In one study, newly synthesized morpholinopyrimidine derivatives were assessed for their anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated macrophage cells. rsc.org The most active compounds were able to inhibit the production of nitric oxide (NO) and dramatically reduced the mRNA and protein expression of both iNOS and COX-2, thus inhibiting the inflammatory response. rsc.org Other studies have synthesized various pyrimidine analogues and confirmed their anti-inflammatory potential using in vivo models like the carrageenan-induced rat paw edema test, with some derivatives showing a remarkable reduction in inflammation comparable to the standard drug indomethacin. sphinxsai.com

Antiviral Investigations

The broad biological profile of dihydropyrimidine (B8664642) scaffolds includes antiviral activity. mdpi.com While specific investigations into this compound are not extensively detailed in the provided literature, the general class of pyrimidine derivatives has been explored for antiviral applications. For instance, 1,2,4-triazole (B32235) derivatives, which are structurally related to some pyrimidine hybrids, have been applied in the development of antiviral agents. frontiersin.org The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them prime candidates for the design of drugs that can interfere with viral replication processes. Further focused studies are required to specifically delineate the antiviral potential of this compound and its direct derivatives.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of a chemical scaffold. For pyrimidine derivatives, extensive SAR studies have been performed to identify the structural features crucial for their anti-inflammatory and other biological activities. nih.gov

Key findings from these studies reveal that:

Substituents on Aromatic Rings: The presence, type, and position of substituents on phenyl rings attached to the pyrimidine core are critical. For anti-inflammatory activity, the presence of a 4-fluorophenyl group was found to be crucial for the bioactivity of one series of compounds. nih.gov In another study on antibacterial pyrimidinones (B12756618), terminal compounds with substituents like NO2, Cl, and OMe at the meta-position of the benzene ring demonstrated the best activity. amazonaws.com

The Pyrimidine Core: The pyrimidine ring itself is considered a vital pharmacophore. Modifications to this central structure can significantly alter the biological effect.

Linker Modifications: The length and nature of any molecular linker between the pyrimidine core and other functional groups can impact efficacy. For instance, prolonging a linker between a central pyrimidine and a methylsulfinylphenyl ring was found to reduce inhibitory efficacy against COX activity. nih.gov

These SAR studies provide a rational basis for the design of new, more potent, and selective pyrimidine-based therapeutic agents. mdpi.comnih.gov

In Vitro Assays and Methodologies for Biological Screening

The evaluation of the biological activity of novel compounds like this compound derivatives relies on a suite of standardized in vitro assays. nih.govnih.govnih.gov

A primary step in drug discovery is assessing a compound's cytotoxicity to distinguish between targeted pharmacological action and general toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. nih.govresearchgate.net

The principle of the MTT assay is based on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of the yellow MTT salt, converting it into a dark purple formazan (B1609692) product. researchgate.net The amount of this formazan, which can be quantified by measuring its absorbance, is directly proportional to the number of living cells. researchgate.net

This assay is routinely used to screen potential therapeutic agents, including pyrimidinone derivatives, against various cell lines. nih.govnih.gov It allows researchers to determine the concentration at which a compound inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (IC50). nih.govnih.gov However, it is important to note that compounds that interfere with cellular metabolism or ROS levels can sometimes produce false positive or false negative results, making it crucial to choose testing methods with caution and sometimes use complementary assays. plos.org

Fluorescence-Based Enzyme Inhibition Assays

Fluorescence-based enzyme inhibition assays are a cornerstone in drug discovery for their high sensitivity, speed, and suitability for high-throughput screening. nih.gov These assays monitor the effect of a potential inhibitor on the rate of an enzyme-catalyzed reaction that produces or consumes a fluorescent molecule. The change in fluorescence intensity is directly proportional to the enzyme's activity, allowing for the quantification of inhibition.

The core principle involves a substrate that, upon enzymatic modification, results in a change in its fluorescent properties. For instance, a non-fluorescent substrate can be cleaved into a highly fluorescent product. The inhibitory potential of a compound is determined by its ability to reduce the rate of this fluorescent product formation. The concentration of the inhibitor that reduces the enzyme activity by 50% is known as the half-maximal inhibitory concentration (IC50), a key parameter for quantifying a compound's potency. nih.gov

In the context of pyrimidine derivatives, fluorescence-based assays have been instrumental in evaluating their inhibitory effects on various enzymes. For example, studies on pyrimidine-based inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer, have utilized fluorescence-based assays to determine their potency and selectivity. juniperpublishers.com Similarly, the inhibitory activity of certain pyrimidine derivatives on enzymes like glutathione (B108866) reductase has been assessed using fluorescence methods. juniperpublishers.com

A common approach involves using a fluorogenic substrate, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which is cleaved by viral neuraminidase to release the fluorescent product 4-methylumbelliferone. nih.govnih.gov The reduction in the rate of fluorescence generation in the presence of a test compound indicates its inhibitory activity against the enzyme. nih.gov

Table 1: Examples of Pyrimidine Derivatives and their Investigated Enzyme Targets using Fluorescence-Based Assays

Compound ClassEnzyme TargetAssay PrincipleReference
Pyrimidine-based fluorescent inhibitorsCyclooxygenase-2 (COX-2)Measurement of inhibition of prostaglandin (B15479496) H2 production, often using a fluorescent probe. juniperpublishers.com
Pyrimidine derivativesGlutathione Reductase (GR)Monitoring the NADPH-dependent reduction of oxidized glutathione, where NADPH is fluorescent. juniperpublishers.com
Pyrimidine derivativesViral NeuraminidaseCleavage of a fluorogenic substrate (e.g., MUNANA) to produce a fluorescent product. nih.govnih.gov

This table is illustrative and provides examples of how fluorescence-based assays are applied to pyrimidine derivatives.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are a powerful technique used to determine the affinity of a compound for a specific receptor. nih.govnih.gov This method involves the use of a radiolabeled ligand (a molecule that binds to a receptor) that has a high affinity and specificity for the target receptor. The assay measures the ability of a non-radiolabeled test compound, such as a pyrimidinone derivative, to compete with and displace the radioligand from the receptor.

There are two main types of radioligand binding assays: saturation assays and competition assays. Saturation assays are used to determine the density of receptors in a tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. nih.govembrapa.br

Competition assays, which are more commonly used for screening and characterizing new compounds, determine the inhibitory constant (Ki) of a test compound. nih.govembrapa.br In these experiments, a fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value, which represents the affinity of the test compound for the receptor, can then be calculated from the IC50 value.

Table 2: Key Parameters Determined from Radioligand Binding Assays

ParameterDescriptionAssay TypeReference
Bmax Maximum number of binding sites.Saturation Assay nih.govembrapa.br
Kd Equilibrium dissociation constant of the radioligand; a measure of its affinity.Saturation Assay nih.govembrapa.br
IC50 Concentration of a test compound that displaces 50% of the specific binding of the radioligand.Competition Assay nih.gov
Ki Inhibitory constant; a measure of the affinity of the test compound for the receptor.Competition Assay nih.gov

This table outlines the fundamental parameters obtained from radioligand binding assays.

Kinetic Analysis of Inhibitory Mechanisms

Kinetic analysis of enzyme inhibition provides crucial information about how a compound interacts with an enzyme to reduce its activity. libretexts.org This analysis helps to elucidate the mechanism of inhibition, which can be broadly categorized as reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be further classified as competitive, non-competitive, uncompetitive, or mixed-type inhibitors. nih.gov

To determine the mechanism of inhibition, enzyme activity is measured at various substrate concentrations in the presence of different concentrations of the inhibitor. The data is then plotted using graphical methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The pattern of changes in the kinetic parameters, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), in the presence of the inhibitor reveals the type of inhibition.

Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km, but Vmax remains unchanged. youtube.com

Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. In this case, Vmax is decreased, but Km remains the same. youtube.com

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This leads to a decrease in both Vmax and apparent Km.

Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.

Studies on pyrimidine derivatives have employed kinetic analysis to understand their inhibitory mechanisms. For example, some pyrimidine derivatives have been identified as non-competitive inhibitors of glutathione S-transferase (GST), indicating that they bind to an allosteric site on the enzyme. journalagent.com The inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex, is a key parameter derived from these kinetic studies and provides a measure of the inhibitor's potency. youtube.com

Table 3: Characteristics of Different Types of Reversible Enzyme Inhibition

Inhibition TypeEffect on VmaxEffect on KmInhibitor Binding Site
Competitive UnchangedIncreasesActive site
Non-competitive DecreasesUnchangedAllosteric site
Uncompetitive DecreasesDecreasesEnzyme-substrate complex
Mixed DecreasesIncreases or DecreasesBoth free enzyme and enzyme-substrate complex

This table summarizes the effects of different types of reversible inhibitors on key enzyme kinetic parameters.

Applications in Materials Science and Other Scientific Domains

Corrosion Inhibition Properties of Related Chlorophenoxy-containing Pyrimidinones (B12756618)

While specific studies on the corrosion inhibition properties of 5-(4-Chlorophenoxy)-2(1H)pyrimidinone are not extensively documented, the broader class of pyrimidine (B1678525) derivatives has been recognized for its potential to protect metallic alloys from corrosion. researchgate.netacademicjournals.org The effectiveness of these organic compounds is largely attributed to their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosive process. academicjournals.org The presence of heteroatoms such as nitrogen and oxygen, along with aromatic rings, in the pyrimidine structure are key to their adsorption capabilities. nih.gov

The functional groups attached to the pyrimidinone ring play a significant role in the molecule's performance as a corrosion inhibitor. researchgate.net The chlorophenoxy group in this compound, with its chlorine atom and phenoxy ring, would be expected to influence the electron density and steric factors of the molecule, thereby affecting its interaction with metal surfaces.

The protective action of organic inhibitors like pyrimidine derivatives is predicated on their adsorption onto the metal surface, a process that can be understood through various adsorption isotherms. The Langmuir adsorption isotherm is frequently used to model the adsorption behavior of corrosion inhibitors. This model assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net

The adsorption of pyrimidine derivatives can occur through two primary mechanisms:

Physisorption: This involves electrostatic interactions between the charged inhibitor molecules and the charged metal surface. academicjournals.org

Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons or coordinate bond formation between the inhibitor molecule and the metal. The presence of lone pair electrons on nitrogen and oxygen atoms, as well as π-electrons from the aromatic rings in pyrimidine derivatives, facilitates this type of interaction with the vacant d-orbitals of metals like steel. academicjournals.orgresearchgate.net

Studies on various pyrimidine derivatives have shown that their adsorption often follows the Langmuir adsorption isotherm, indicating the formation of a stable and protective monolayer on the metal surface. researchgate.net

Electrochemical techniques are pivotal in evaluating the effectiveness of corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are two such methods commonly employed in these studies.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance of the protective film formed by the inhibitor. For pyrimidine-based inhibitors, EIS studies typically show an increase in the charge transfer resistance and a decrease in the double-layer capacitance upon the addition of the inhibitor, confirming the formation of an adsorptive protective layer on the metal surface.

A hypothetical data table illustrating the kind of results obtained from potentiodynamic polarization studies for a related pyrimidinone inhibitor is presented below.

Inhibitor Concentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (%)
Blank-4501000
1 x 10⁻⁵-4403070
5 x 10⁻⁵-4351585
1 x 10⁻⁴-425892

This is a hypothetical data table for illustrative purposes.

Fluorescence Sensing Applications (e.g., Metal Ion Recognition)

The field of chemical sensing has seen a surge in the development of fluorescent probes for the detection of various analytes, including metal ions. The principle behind fluorescent chemosensors is the change in their fluorescence properties (such as intensity or wavelength) upon binding with a specific ion. researchgate.netnih.gov Heterocyclic compounds are often used as the core structure for these sensors. mdpi.com

While the fluorescence sensing applications of this compound have not been specifically reported, the structural motifs present in the molecule suggest a potential for such applications. The pyrimidinone ring system, combined with the chlorophenoxy group, provides potential coordination sites for metal ions. The interaction with a metal ion could perturb the electronic structure of the molecule, leading to a change in its fluorescence emission.

Research on other heterocyclic systems has demonstrated that the introduction of specific functional groups can tune the selectivity and sensitivity of a fluorescent sensor for a particular metal ion. umich.edu For instance, studies on pyrimidine derivatives have explored their coloration reactions with metal ions, which is a related concept. iapchem.org The development of a fluorescent sensor based on a chlorophenoxy-substituted pyrimidinone would involve synthesizing the compound and then systematically studying its photophysical properties in the presence of various metal ions. nih.gov

The following table illustrates the type of data that might be generated in a preliminary study of a related pyrimidinone derivative as a fluorescent sensor for different metal ions.

Metal Ion (10 µM)Fluorescence Intensity (Arbitrary Units)Change in Fluorescence
None100-
Na⁺102Negligible
K⁺101Negligible
Mg²⁺110Minor Enhancement
Ca²⁺108Minor Enhancement
Cu²⁺20Significant Quenching
Zn²⁺180Significant Enhancement
Fe³⁺15Significant Quenching

This is a hypothetical data table for illustrative purposes.

Future Research Directions and Emerging Avenues for 5 4 Chlorophenoxy 2 1h Pyrimidinone Analogs

Exploration of Novel Biological Targets and Therapeutic Implications

While pyrimidine (B1678525) derivatives have been extensively studied for their anticancer, antiviral, and anti-inflammatory properties, the full therapeutic potential of 5-(4-Chlorophenoxy)-2(1H)pyrimidinone analogs remains largely untapped. nih.gov Future research should venture beyond these established roles to explore novel biological targets.

Key Research Areas:

Neurodegenerative Diseases: The implication of certain pyrimidine derivatives in modulating pathways associated with neuroinflammation and oxidative stress opens avenues for their investigation in Alzheimer's and Parkinson's diseases. nih.gov Analogs of this compound could be designed to cross the blood-brain barrier and interact with targets such as kinases or enzymes implicated in these conditions.

Metabolic Disorders: The structural similarity of pyrimidinones (B12756618) to endogenous molecules suggests their potential to interact with metabolic enzymes and receptors. Future studies could screen libraries of this compound analogs for activity against targets involved in diabetes and obesity, such as dipeptidyl peptidase-4 (DPP-4) or glucagon-like peptide-1 receptor (GLP-1R).

Targeting Protein-Protein Interactions: Many disease pathways are driven by specific protein-protein interactions (PPIs). The this compound scaffold can be elaborated to create molecules capable of disrupting these interactions, which are often considered "undruggable" by traditional small molecules.

A significant body of research has demonstrated the broad-spectrum biological activities of various pyrimidine analogs, as detailed in the table below.

Compound ClassBiological ActivityResearch Findings
Pyrazolo-pyrimidine derivativesAnti-Alzheimer's, Anti-diabetic, AntioxidantCompound 44 showed notable antioxidant activity and potential for ameliorating cognitive deficits in preclinical models. nih.gov
Spiro pyrimidinesInsecticidalCompounds 69, 70, and 71 were highly effective against C. pipiens larvae and inhibited adult emergence. nih.gov
N-substituted 6-phenylpyrimidinonesDiuretic/Hypotensive, Anti-inflammatoryModifications to the pyrimidine ring led to the discovery of compounds with significant hypotensive and anti-inflammatory effects in animal models. nih.gov
Diaryl ether aryl sulfonamidesSelective NaV1.7 InhibitorsOptimization led to the discovery of PF-05089771, a clinical candidate for pain management that selectively inhibits the NaV1.7 ion channel. nih.gov

Development of Advanced Synthetic Strategies for Enhanced Analog Diversity

The generation of diverse chemical libraries is fundamental to discovering novel bioactive compounds. For this compound analogs, the development of more efficient and versatile synthetic methodologies is a key future direction.

Future Synthetic Approaches:

Combinatorial Chemistry and Parallel Synthesis: Employing combinatorial approaches will enable the rapid generation of large libraries of analogs with diverse substitutions on the pyrimidinone core and the phenoxy moiety. rsc.org This high-throughput synthesis will accelerate the identification of structure-activity relationships (SAR).

C-H Activation/Functionalization: Direct functionalization of the C-H bonds on the pyrimidinone or phenyl ring offers a more atom-economical and efficient route to novel analogs, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: The use of microreactors in flow chemistry can provide better control over reaction parameters, leading to higher yields, improved safety, and the ability to perform reactions that are challenging in traditional batch processes.

Recent reviews highlight a multitude of synthetic strategies for creating diverse pyrimidine-based compounds, which can be adapted for the synthesis of this compound analogs. nih.gov

Integration of Computational and Experimental Methodologies for Rational Compound Design

The synergy between computational modeling and experimental validation is crucial for modern drug discovery. This integrated approach can significantly streamline the process of designing and optimizing this compound analogs.

Integrated Design Strategies:

In Silico Screening: Virtual screening of large compound databases against specific biological targets can identify potential hits with a higher probability of being active. researchgate.net This can be followed by more focused experimental testing.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a target protein is known, SBDD can be used to design analogs that fit precisely into the binding site, maximizing potency and selectivity.

Pharmacophore Modeling and 3D-QSAR: In the absence of a target's crystal structure, pharmacophore models can be developed based on a set of known active compounds. These models define the essential structural features required for biological activity and can guide the design of new, more potent analogs.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs at an early stage, helping to prioritize compounds with favorable drug-like profiles. acs.org

Computational studies have already been successfully applied to design pyrimidine-based inhibitors for various targets, demonstrating the power of these approaches. rsc.org

Investigation into Broader Scientific Applications Beyond Established Biological Roles

The unique chemical properties of this compound analogs suggest their potential utility in fields beyond pharmacology.

Emerging Applications:

Agrochemicals: The pyrimidine core is present in some commercial pesticides and herbicides. nih.gov Analogs of this compound could be screened for activity as novel and more environmentally friendly agrochemicals.

Materials Science: The ability of pyrimidinone derivatives to form hydrogen-bonded networks and their potential for fluorescence make them interesting candidates for the development of new organic materials, such as sensors, organic light-emitting diodes (OLEDs), and stimuli-responsive polymers. The 5-aryloxy substitution, in particular, can be a handle for polymerization and tuning material properties.

Chemical Probes: Fluorescently tagged or biotinylated analogs of this compound could be synthesized and used as chemical probes to study the localization and function of their biological targets within cells and tissues.

The exploration of these diverse research avenues will undoubtedly unlock the full potential of this compound analogs, leading to the development of new therapeutic agents and innovative scientific tools.

Q & A

Q. What are the established synthetic routes for 5-(4-Chlorophenoxy)-2(1H)pyrimidinone, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis of pyrimidinone derivatives typically involves cyclocondensation reactions. For this compound, a multi-step approach is recommended:

Intermediate Preparation : Start with a substituted pyrimidine core, such as 4-chloropyrimidine, and introduce the 4-chlorophenoxy group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Cyclization : Use acetic acid as a catalyst for cyclization, maintaining temperatures between 100–110°C to promote ring closure .

Optimization : Key factors include pH control (neutral to slightly acidic), solvent polarity (DMF or ethanol/water mixtures), and reaction time (12–24 hours). Chromatographic purification (e.g., silica gel column) is critical to isolate the product with >95% purity .

Q. How should researchers characterize the structural purity of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR should confirm the absence of unreacted intermediates. For example, the aromatic protons of the 4-chlorophenoxy group appear as a doublet (δ 7.2–7.4 ppm), while the pyrimidinone NH proton resonates at δ 10.5–11.0 ppm .
  • Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak ([M+H]⁺) with an error margin <5 ppm .
  • X-ray Crystallography : Single-crystal analysis resolves tautomeric ambiguities (e.g., lactam-lactim forms) and confirms bond angles critical for bioactivity predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer: Discrepancies often arise from assay-specific variables:

  • Cell Line Variability : Test the compound against multiple cancer cell lines (e.g., MCF-7, HeLa) with standardized protocols (e.g., MTT assay at 48-hour incubation) to distinguish intrinsic activity from cell-type-specific effects .
  • Solubility Effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Pre-saturate the compound in assay buffers to ensure consistent bioavailability .
  • Metabolic Stability : Perform hepatic microsomal assays (e.g., human CYP450 isoforms) to assess whether rapid degradation underlies inconsistent in vivo/in vitro results .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

Methodological Answer: Leverage in silico tools to guide experimental design:

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model interactions with biological targets (e.g., DNA topoisomerase II) and predict binding free energies .
  • ADMET Prediction : Platforms like SwissADME estimate logP (optimal range: 2–3), polar surface area (<140 Ų), and P-glycoprotein substrate likelihood to prioritize derivatives with favorable oral bioavailability .
  • Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) can map electron density in the pyrimidinone ring, identifying sites for electrophilic substitution to enhance potency .

Q. How can reaction byproducts or tautomeric forms of this compound impact bioactivity interpretations?

Methodological Answer: Tautomerism and byproducts require rigorous analytical control:

  • Tautomer Identification : Use ¹⁵N NMR or IR spectroscopy to distinguish lactam (NH) vs. lactim (OH) forms, which exhibit distinct hydrogen-bonding patterns and solubility profiles .
  • Byproduct Profiling : LC-MS/MS with a C18 column can detect common impurities (e.g., chlorophenol derivatives from hydrolysis) that may antagonize or synergize with the parent compound .
  • Bioassay Controls : Include purified tautomers and synthetic byproducts as separate test groups in cytotoxicity assays to isolate their contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.